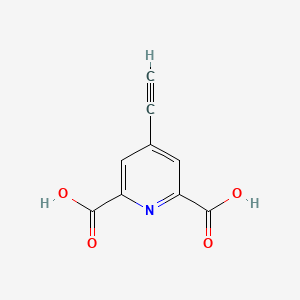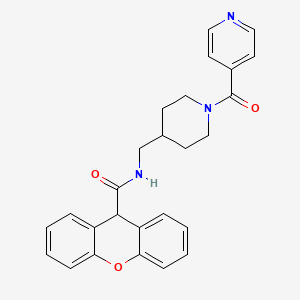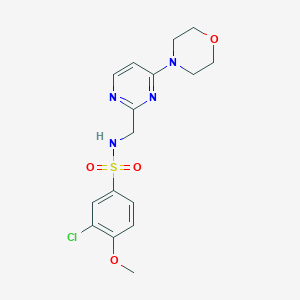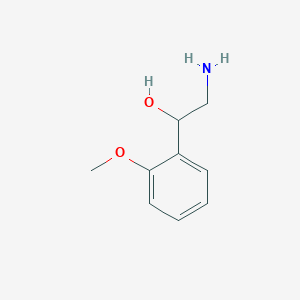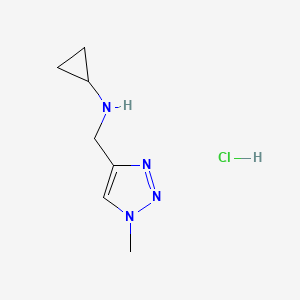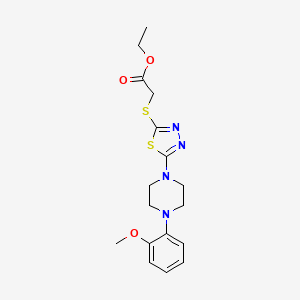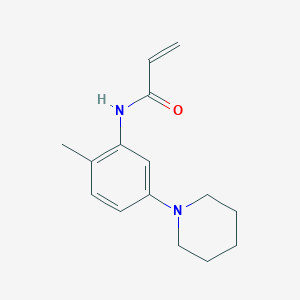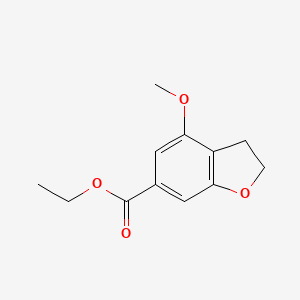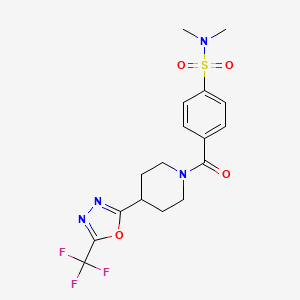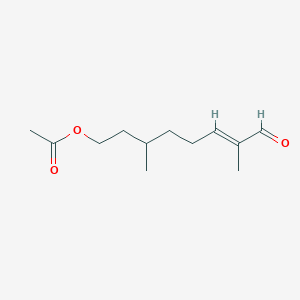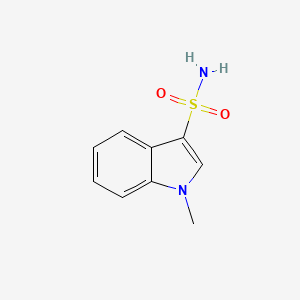![molecular formula C22H21N3O6S2 B2535761 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1206989-00-5](/img/structure/B2535761.png)
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, a thiophene ring, and multiple methoxyphenyl groups. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. This structure could potentially have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxyphenyl groups might be susceptible to reactions that involve aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Sulfonamides in Therapeutic Agents
Sulfonamides have a long history in medicine, primarily due to their antibacterial properties. However, their utility extends beyond this, as they have been explored for antiepileptic, antiglaucoma, antitumor, and anti-inflammatory applications. This versatility stems from the sulfonamide moiety's ability to inhibit various enzymes, a trait that might be relevant to the compound , suggesting its potential in developing novel therapeutics across a range of conditions (Carta, Scozzafava, & Supuran, 2012).
Anticancer and Diagnostic Tools
Sulfonamides have shown promise in anticancer research, particularly through the inhibition of carbonic anhydrase IX and XII, which are associated with tumor growth and metastasis. This inhibition can potentially reduce tumor growth and may also serve as a diagnostic tool for cancer detection. The compound's structure could potentially interact with similar targets, suggesting its research applications in cancer therapy and diagnostics (Masini, Carta, Scozzafava, & Supuran, 2013).
Role in Enzyme Inhibition
The inhibition of carbonic anhydrase and other enzymes by sulfonamides can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or modulating physiological pathways involved in diseases. Given the structural complexity of the compound , it may have unique interactions with these or similar enzymes, making it a subject of interest for studying enzyme inhibition mechanisms (Kelly & Hackett, 2010).
Photocatalytic and Environmental Applications
Sulfonamides and related compounds have been explored for their photocatalytic properties, which can be applied in environmental remediation, such as the degradation of pollutants. The specific chemical structure of the discussed compound might offer novel photocatalytic capabilities or interactions with environmental pollutants, making it valuable for research in environmental science and engineering (Cantau et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-25(15-6-5-7-16(12-15)28-2)33(26,27)19-8-9-32-20(19)22-23-21(24-31-22)14-10-17(29-3)13-18(11-14)30-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWUHNQASGSHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)

